molecular formula C6H8N2O3 B8799008 Methyl (2-amino-1,3-oxazol-5-YL)acetate

Methyl (2-amino-1,3-oxazol-5-YL)acetate

Cat. No.: B8799008
M. Wt: 156.14 g/mol
InChI Key: PMUOLWQFVLDLQW-UHFFFAOYSA-N
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Description

Methyl (2-amino-1,3-oxazol-5-yl)acetate (CAS 878375-87-2) is a high-value heterocyclic building block with the molecular formula C 6 H 8 N 2 O 3 and a molecular weight of 156.14 g/mol . This compound features both an electron-rich 2-aminooxazole ring and a methyl acetate side chain, making it a versatile precursor in organic synthesis and medicinal chemistry research. The 2-aminooxazole scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and form key interactions in biological systems. Researchers utilize this compound as a key intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutic agents. The reactive amino group on the oxazole ring readily undergoes condensation reactions to form Schiff bases, a class of compounds known to exhibit significant antioxidant, antitumor, and antibacterial activities . Available with a certified purity of 95% to 98% , it is supplied as a solid and should be stored sealed in a dry environment at room temperature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(2-amino-1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C6H8N2O3/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)

InChI Key

PMUOLWQFVLDLQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(O1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared with structurally related heterocycles, focusing on thiazole (sulfur-containing) and substituted oxazole derivatives. Key differences arise from heteroatom substitution (O vs. S) and functional group positioning.

Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Molecular Weight (g/mol) LogP PSA (Ų) Key Features
Methyl (2-amino-1,3-oxazol-5-yl)acetate Oxazole 142.11 - - Ester at C5, amino at C2
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Thiazole 171.07 1.022 93.45 Thiazole core, ester at C4
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate Oxazole 277.30 - - Aryl-substituted oxazole, ethyl ester
(2-Amino-1,3-oxazol-5-yl)(3-bromophenyl)methanone Oxazole 267.09 - - Ketone substituent, bromophenyl group

Key Observations :

  • Heteroatom Effects: Thiazole derivatives (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) exhibit higher LogP values (1.022) compared to oxazoles, suggesting increased lipophilicity due to sulfur’s larger atomic size and polarizability .

Research Implications and Gaps

  • Electronic Properties : The oxazole’s oxygen atom may reduce metabolic stability compared to thiazoles, warranting comparative pharmacokinetic studies.
  • Activity Optimization : Substitution at the oxazole C5 position (e.g., with aryl groups) could enhance target affinity, as seen in thiazole-based inhibitors .

Q & A

Q. What synthetic strategies are commonly employed for Methyl (2-amino-1,3-oxazol-5-yl)acetate?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules. For example, ethyl 2-(2-amino-1,3-oxazol-4-yl)acetate (a structural analog) is synthesized via cyclization of intermediates under controlled conditions . Key steps include:
  • Hydrazide formation : Reacting ethyl 2-bromoacetate with aminomethyl-oxadiazole precursors in the presence of a base (e.g., K₂CO₃) .
  • Cyclization : Using reagents like CS₂ to form the oxazole ring .
  • Optimization : Reaction parameters (temperature, solvent, pH) must be tightly controlled to avoid side products .
  • Validation : Reaction progress is monitored via TLC, and final purity is confirmed by NMR and HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural information, including confirmation of the oxazole ring and ester group .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting trace impurities .
  • X-ray Crystallography : Resolves ambiguous spectroscopic data by determining crystal structure (e.g., using SHELX for refinement or ORTEP for visualization ).

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR (¹H, ¹³C, 2D-COSY) with mass spectrometry to resolve overlapping signals or ambiguous assignments .
  • Crystallographic analysis : Use single-crystal X-ray diffraction (e.g., SHELXL ) to confirm bond angles, torsion angles, and stereochemistry .
  • Computational modeling : Tools like UCSF Chimera simulate molecular geometry and predict spectroscopic patterns for comparison with experimental data .

Q. What strategies optimize the reactivity of the oxazole ring for functionalization?

  • Methodological Answer :
  • Nucleophilic substitution : The ester group in this compound can be hydrolyzed to a carboxylic acid for further coupling reactions .
  • Oxidation/Reduction : Modify the oxazole ring’s electronic properties using mild oxidizing agents (e.g., H₂O₂) or reducing conditions (e.g., NaBH₄) .
  • Protection of amino group : Use Boc or Fmoc groups to prevent undesired side reactions during derivatization .

Q. How can computational tools enhance the study of this compound’s bioactivity?

  • Methodological Answer :
  • Molecular docking : UCSF Chimera predicts binding affinities with target proteins (e.g., SARS-CoV-2 main protease ).
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to explain reactivity or stability trends .
  • Dynamic simulations : MD simulations assess conformational flexibility in biological environments .

Key Research Findings

  • Synthetic Challenges : Side reactions during cyclization (e.g., dimerization) require precise stoichiometry and inert atmospheres .

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